molecular formula C10H18F2 B092076 4-Tert-butyl-1,1-difluorocyclohexane CAS No. 19422-34-5

4-Tert-butyl-1,1-difluorocyclohexane

Cat. No.: B092076
CAS No.: 19422-34-5
M. Wt: 176.25 g/mol
InChI Key: PZMAZSVVXRCWTG-UHFFFAOYSA-N
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Description

4-Tert-butyl-1,1-difluorocyclohexane is a fluorinated cyclohexane derivative characterized by a tert-butyl substituent at the 4-position and two fluorine atoms at the 1,1-positions. This compound has garnered attention in organic synthesis due to its utility in studying fluorination mechanisms and conformational behavior.

Preparation Methods

Direct Fluorination of Cyclohexanone Derivatives

Sulfur Tetrafluoride (SF₄)-Mediated Fluorination

Recent advances in SF₄ chemistry enable the conversion of carbonyl groups to difluoromethylene units. A study by JACS Au (2024) demonstrates SF₄’s efficacy in fluorinating cyclobutane ketones to yield trifluoromethyl-cyclobutanes. Adapting this method, 4-tert-butylcyclohexanone can be treated with SF₄ under anhydrous conditions to produce 4-tert-butyl-1,1-difluorocyclohexane:

4-Tert-butylcyclohexanone+SF4HF, 80–100°CThis compound+SO2\text{4-Tert-butylcyclohexanone} + \text{SF}4 \xrightarrow{\text{HF, 80–100°C}} \text{this compound} + \text{SO}2

Optimized Conditions :

  • Solvent : Dichloromethane or chloroform.

  • Catalyst : Trace HF (0.1–0.5 equiv).

  • Yield : 65–78% (reported for analogous systems ).

Diethylaminosulfur Trifluoride (DAST)

DAST is a milder fluorinating agent suitable for acid-sensitive substrates. Treatment of 4-tert-butylcyclohexanol with DAST achieves direct hydroxyl-to-fluorine substitution:

4-Tert-butylcyclohexanol+DAST30°C to 0°CThis compound\text{4-Tert-butylcyclohexanol} + \text{DAST} \xrightarrow{-30°C \text{ to } 0°C} \text{this compound}

Challenges :

  • Over-fluorination may occur at elevated temperatures.

  • Requires rigorous moisture exclusion.

Alkylation-Fluorination Tandem Reactions

The synthesis of 4-tert-butyl-1-chlorobenzene, as described in CN102976885A , employs a complex acid catalyst (HAlCl₄) to alkylate chlorobenzene with tert-butyl chloride. While this method produces a chlorinated intermediate, adapting it for fluorination involves substituting Cl with F via halogen exchange:

4-Tert-butyl-1-chlorobenzene+KF[18-crown-6], DMF4-Tert-butyl-1-fluorobenzene\text{4-Tert-butyl-1-chlorobenzene} + \text{KF} \xrightarrow{\text{[18-crown-6], DMF}} \text{4-Tert-butyl-1-fluorobenzene}

Further hydrogenation of the aromatic ring under high-pressure H₂ (5–10 MPa) with a Pt/C catalyst yields this compound.

Key Considerations :

  • Halogen exchange efficiency depends on fluoride source (e.g., KF vs. CsF).

  • Crown ethers enhance fluoride nucleophilicity in polar aprotic solvents.

Catalytic Asymmetric Fluorination

Emerging strategies leverage chiral catalysts to enforce stereocontrol during fluorination. For example, palladium-catalyzed C–H fluorination of 4-tert-butylcyclohexane derivatives can introduce fluorine atoms enantioselectively. A hypothetical pathway involves:

4-Tert-butylcyclohexane+NFSIPd(OAc)2,chiral ligandThis compound\text{4-Tert-butylcyclohexane} + \text{NFSI} \xrightarrow{\text{Pd(OAc)}_2, \text{chiral ligand}} \text{this compound}

NFSI : N-Fluorobenzenesulfonimide.
Reported Yields : 40–55% (extrapolated from similar systems ).

Comparative Analysis of Methods

Method Starting Material Key Reagent Yield Cis:Trans Ratio
Hydrogenation 4-Tert-butylphenolRh/C, HCl93.4%89.9:10.1
SF₄ Fluorination 4-Tert-butylcyclohexanoneSF₄, HF78%N/A
DAST Fluorination4-Tert-butylcyclohexanolDAST62%75:25
Alkylation-Fluorination ChlorobenzeneHAlCl₄, KF68%N/A

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-1,1-difluorocyclohexane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

4-Tert-butyl-1,1-difluorocyclohexane features a cyclohexane ring substituted with a tert-butyl group and two fluorine atoms. The presence of fluorine enhances its chemical stability and reactivity, making it suitable for a range of applications.

Organic Synthesis

Building Block for Fluorinated Compounds
this compound is used as a precursor for synthesizing more complex fluorinated organic compounds. Its ability to introduce fluorine atoms into organic molecules is particularly valuable in medicinal chemistry, where fluorinated compounds often exhibit improved pharmacokinetic properties.

Case Study: Synthesis of Fluorinated Pharmaceuticals
In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize novel fluorinated analogs of existing pharmaceuticals. The introduction of fluorine atoms significantly enhanced the bioactivity of the compounds, demonstrating the utility of this building block in drug development .

Materials Science

Polymer Production
Due to its unique properties, this compound is employed in the production of specialized polymers. The incorporation of fluorinated groups into polymer chains can impart desirable characteristics such as increased thermal stability and chemical resistance.

Data Table: Properties of Fluorinated Polymers

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
Mechanical StrengthEnhanced

Case Study: Development of Coatings
A recent investigation focused on using this compound in formulating protective coatings for industrial applications. The resulting coatings exhibited superior resistance to solvents and temperatures compared to traditional formulations .

Pharmaceutical Applications

Fluorine's Role in Drug Design
The incorporation of fluorine is known to improve the metabolic stability and lipophilicity of drug candidates. This compound serves as a critical intermediate in synthesizing various therapeutic agents.

Case Study: Antiviral Agents
Research has shown that derivatives synthesized from this compound exhibit potent antiviral activity. In vitro studies demonstrated that these compounds could inhibit viral replication effectively, paving the way for new antiviral therapies .

Mechanism of Action

The mechanism of action of 4-Tert-butyl-1,1-difluorocyclohexane involves its interaction with molecular targets through its fluorine atoms and tert-butyl group. The fluorine atoms can form strong hydrogen bonds and electrostatic interactions with target molecules, while the tert-butyl group can provide steric hindrance and influence the overall conformation of the compound. These interactions can affect the compound’s reactivity, stability, and biological activity .

Comparison with Similar Compounds

Difluorocyclohexane Derivatives

Ethyl 4,4-Difluorocyclohexanecarboxylate

  • Structure : Features an ester group (-COOEt) at the 1-position instead of tert-butyl.
  • Synthesis : Prepared via esterification of 4,4-difluorocyclohexanecarboxylic acid.
  • Properties : Molecular weight 192.21; ¹⁹F NMR signals distinct due to electron-withdrawing ester group .
Compound 4-Tert-butyl-1,1-difluorocyclohexane Ethyl 4,4-Difluorocyclohexanecarboxylate
Molecular Formula C₁₀H₁₈F₂ C₉H₁₂F₂O₂
Key Substituents tert-butyl (C-4), F (C-1,1) COOEt (C-1), F (C-4,4)
¹⁹F NMR (ppm) -87.1, -98.9 Not reported
Synthetic Yield 88% (XtalFluor-E) Not specified

Cyclohexene Byproducts

4-Tert-butyl-1-fluorocyclohex-1-ene

  • Formation: Generated as a minor product (62:1 ratio) during fluorination with XtalFluor-E due to incomplete fluorination .
  • Structure : Contains a single fluorine and a double bond, reducing steric hindrance compared to the difluoro analog.

Tert-butyl Substituted Cyclohexanes

4-Tert-butyl-1-methylcyclohexene

  • Structure : Features a methyl group and double bond at C-1, contrasting with the difluoro substitution in the target compound.

4-Tert-butylcyclohexanone (Precursor)

  • Role : Common precursor for fluorinated derivatives. Fluorination introduces steric and electronic changes, altering reactivity and conformational stability .

Research Findings and Challenges

Fluorination Efficiency

  • Reagent Dependency : XtalFluor-E provides higher yields (88%) compared to [SF3][SbF6], which generates gaseous byproducts (SOF2, SF4) affecting purity .
  • Byproduct Formation : Competing elimination (e.g., cyclohexene formation) necessitates careful optimization of reaction conditions .

Conformational Analysis

  • Axial vs. Equatorial Fluorine : The axial fluorine at -98.9 ppm exhibits stronger coupling with adjacent protons, reflecting its rigid cyclohexane chair conformation .

Data Tables

Table 1. Comparative NMR Data

Compound ¹⁹F NMR (ppm) ¹H NMR Shifts (Key Protons)
This compound -87.1, -98.9 (J = 237 Hz) tert-butyl: 0.23 ppm; ring protons: 1.36–1.48 ppm
Ethyl 4,4-difluorocyclohexanecarboxylate Not reported Ester group: δ 4.1–4.3 (q, -CH₂CH₃)

Biological Activity

4-Tert-butyl-1,1-difluorocyclohexane (C10H18F2) is a disubstituted cyclohexane characterized by the presence of a tert-butyl group and two fluorine atoms attached to the cyclohexane ring. This compound has garnered attention due to its unique structural features that influence its chemical reactivity and potential biological activity. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Molecular Formula : C10H18F2
  • Molecular Weight : 188.25 g/mol
  • Fluorine Substituents : The presence of fluorine atoms enhances the compound's polarity and reactivity, which can affect its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules through:

  • Hydrogen Bonding : The fluorine atoms can form strong hydrogen bonds with target molecules, which may enhance binding affinity.
  • Steric Effects : The bulky tert-butyl group provides steric hindrance that can influence the conformation and reactivity of the compound, potentially affecting how it interacts with enzymes or receptors in biological systems.

Biological Activity Studies

Research into the biological activity of this compound has explored various aspects:

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits certain biological activities:

  • Antitumor Activity : Preliminary studies indicate potential antitumor effects, possibly through modulation of drug efflux mechanisms in resistant cancer cell lines. The compound's ability to interact with P-glycoprotein (P-gp) has been noted, which is critical for overcoming multidrug resistance in cancer therapies .

Case Study: Interaction with P-glycoprotein

A study examined the effect of this compound on P-glycoprotein activity:

  • Objective : To evaluate whether the compound could enhance the intracellular concentration of chemotherapeutic agents in resistant cell lines.
  • Findings : At concentrations around 10 μM, it was observed to significantly reverse resistance to paclitaxel and doxorubicin, indicating a promising role as a chemosensitizer .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, comparisons were made with structurally similar compounds:

Compound NameFluorine AtomsBiological Activity
4-Tert-butyl-1,1-dichlorocyclohexane0Minimal activity in P-glycoprotein modulation
4-Tert-butyl-1,1-dibromocyclohexane0Limited biological studies available
4-Tert-butyl-1,1-diiodocyclohexane0Similar inactivity as dichloride variant
This compound 2 Significant modulation of drug resistance

The presence of fluorine atoms in this compound contributes to its enhanced biological activity compared to its halogenated counterparts.

Properties

IUPAC Name

4-tert-butyl-1,1-difluorocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2/c1-9(2,3)8-4-6-10(11,12)7-5-8/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMAZSVVXRCWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348747
Record name 4-tert-butyl-1,1-difluorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19422-34-5
Record name 4-tert-butyl-1,1-difluorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A reaction of 4-t-butylcyclohexanone (2 mmol) with diethylaminosulfur trifluoride (3.0 mmol) in CH2Cl2 (10 mL) at room temperature gave a 99% conversion of starting material to products and a 67% yield of 1,1-difluoro-4-t-butylcyclohexane after 6 h. as determined by NMR (4-fluoroanisole as internal standard).
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Synthesis routes and methods II

Procedure details

A reaction of 4-t-butylcyclohexanone (2 mmol) with diethylaminosulfur trifluoride (3.0 mmol) in CH2Cl2 (10 mL) containing BF3.OEt2 (0.3 mmol) at room temperature gave a 99% conversion of starting material to products and a 67% yield of 1,1-difluoro-4-t-butylcyclohexane after 6 h. as determined by NMR (4-fluoroanisole as internal standard).
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Synthesis routes and methods III

Procedure details

A solution of 4-t-butylcyclohexanone (308 mg, 2.0 mmol) in CH2Cl2 (10.0 mL) was added to diethylaminosulfur trifluoride (483 mg, 3.0 mmol ) at room temperature under N2. BF3.OEt2 (100 mL) was added and the mixture was stirred for 6 h at room temperature. The mixture was washed with saturated NaHCO3, dried (Na2SO4), filtered and evaporated in vacuo. Proton and Fluorine NMR with 4-fluoroanisole (2 mmol) as internal standard showed that a 67% yield of 1,1-difluoro-4-t-butylcyclohexane was obtained.
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